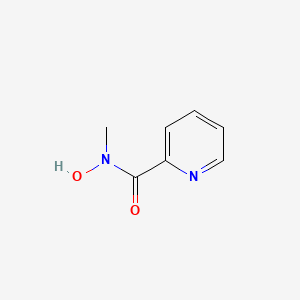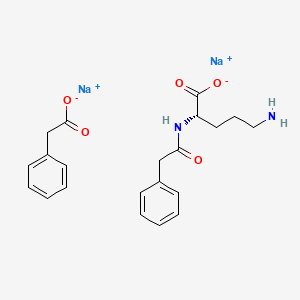
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixtThis compound is a mixture of L-Glutamine,N2-(phenylacetyl)-,monosodium salt and sodium benzeneacetate, which are known for their stability and solubility at physiological pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine,N2-(phenylacetyl)-,monosodium salt involves the reaction of L-Glutamine with phenylacetic acid under specific conditions to form the N2-(phenylacetyl) derivative. This derivative is then converted to its monosodium salt form. Sodium benzeneacetate is prepared separately through the neutralization of benzeneacetic acid with sodium hydroxide. The two compounds are then mixed to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases mediated by G-protein coupled receptors (GPCR), particularly in the central nervous system and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate exerts its effects involves interaction with specific molecular targets and pathways. It is known to interact with GPCRs, influencing various cellular signaling pathways. This interaction can modulate physiological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine,N2-(phenylacetyl)-,monosodium salt: A component of the mixture with similar properties.
Sodium benzeneacetate: Another component of the mixture with distinct chemical characteristics.
Novobiocin-tetracycline mixture: A different compound with unique applications and properties.
Uniqueness
L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate stands out due to its stability, solubility at physiological pH, and potential therapeutic applications. Its ability to interact with GPCRs and modulate cellular signaling pathways makes it a unique compound with promising research and industrial applications .
Properties
Molecular Formula |
C21H24N2Na2O5 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
disodium;(2S)-5-amino-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |
InChI |
InChI=1S/C13H18N2O3.C8H8O2.2Na/c14-8-4-7-11(13(17)18)15-12(16)9-10-5-2-1-3-6-10;9-8(10)6-7-4-2-1-3-5-7;;/h1-3,5-6,11H,4,7-9,14H2,(H,15,16)(H,17,18);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t11-;;;/m0.../s1 |
InChI Key |
PQUMHFFDIAZNPG-XVSRHIFFSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


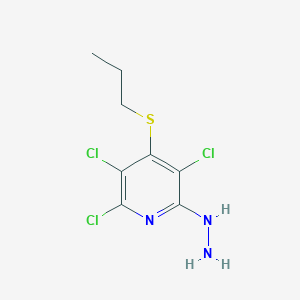
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
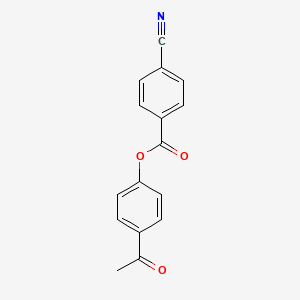
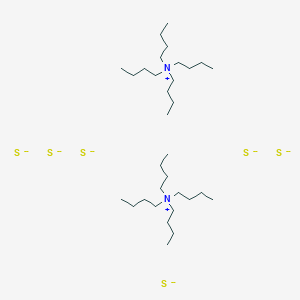
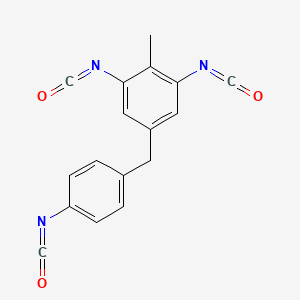
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)

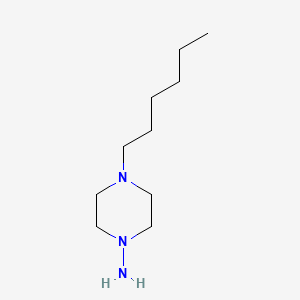
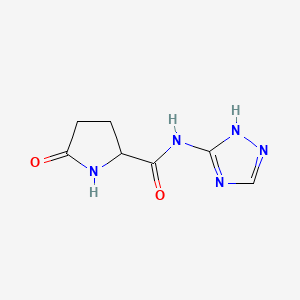
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
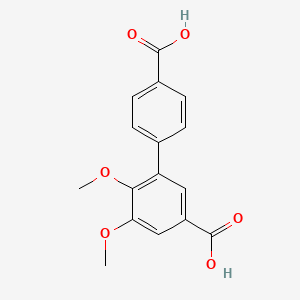
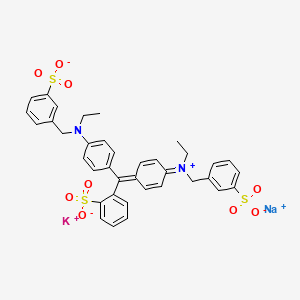
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
